7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-23(2,3)18-8-11-20(12-9-18)28-21-6-4-5-17(15-21)7-10-19-13-14-24-22-25-16-26-27(19)22/h4-16H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPLRLBPZMFCMQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological properties, including anticancer, antibacterial, and antiviral activities.
Chemical Structure and Properties
- Chemical Formula : C23H22N4O
- CAS Number : 685108-17-2
- Molecular Weight : 374.45 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. In particular, research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
-
Inhibition of ERK Signaling Pathway :
- A study demonstrated that certain derivatives effectively inhibited the ERK signaling pathway, crucial for cell proliferation and survival. For instance, a related compound exhibited significant antiproliferative activity against human cancer cell lines such as MGC-803 and HCT-116, with IC50 values ranging from 0.53 to 9.58 µM .
- Induction of Apoptosis :
- Comparison with Standard Treatments :
Table of Biological Activities
| Activity Type | Compound Tested | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Antiproliferative | H12 (triazolo derivative) | MGC-803 | 9.47 |
| Antiproliferative | H12 | HCT-116 | 9.58 |
| Antiproliferative | H12 | MCF-7 | 13.1 |
| Apoptosis Induction | H12 | MGC-803 | N/A |
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression by inducing G2/M phase arrest.
- Signaling Pathway Modulation : It significantly inhibits key signaling pathways such as ERK and AKT, which are critical for cell survival and proliferation.
- Regulation of Apoptotic Proteins : The compound modulates the expression of proteins related to apoptosis, leading to increased rates of programmed cell death in cancer cells .
Study on Anticancer Activity
A significant study focused on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated their promising anticancer activity. Among these compounds, one particular derivative (H12) was highlighted for its potent inhibitory effects on various cancer cell lines:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of the target compound with key structural analogs:
Data Tables
Table 2: Pharmacological Profiles
| Compound | Target | Activity (IC₅₀/Ki) | Application |
|---|---|---|---|
| Target compound | Undetermined | N/A | Research compound |
| CAS 338793-23-0 | HeLa cells | 92 nM | Anticancer research |
| 7-(3',4'-Dimethoxyphenyl) | PDE-4 | 85 nM | Asthma/COPD therapy |
| CAS 845634-95-9 | Adenosine A₂A receptor | Ki: 8.2 nM | Neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
